molecular formula C19H22N2O4 B4767528 N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide

Cat. No. B4767528
M. Wt: 342.4 g/mol
InChI Key: FUFKASFGWQOLNM-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide, also known as AG-1478, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a key role in cell growth, differentiation, and survival.

Mechanism of Action

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the receptor from being activated by its ligands. This inhibition of EGFR activity leads to a decrease in downstream signaling pathways, which ultimately results in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide in lab experiments is its high selectivity for EGFR, which allows for specific targeting of this receptor. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.

Future Directions

There are a number of potential future directions for research on N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may help to overcome the limitations of this compound and other EGFR inhibitors in clinical settings.

Scientific Research Applications

N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide has been widely used in scientific research to study the role of EGFR in various cellular processes. For example, this compound has been used to investigate the effects of EGFR inhibition on cancer cell growth and survival. Additionally, this compound has been used to study the role of EGFR in the development of various diseases, including Alzheimer's disease and cardiovascular disease.

properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-4-11-20-19(23)16(13-14-8-7-12-25-14)21-18(22)15-9-5-6-10-17(15)24-2/h5-10,12-13H,3-4,11H2,1-2H3,(H,20,23)(H,21,22)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKASFGWQOLNM-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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